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Introduction

DNA photolyases are a class of flavoenzymes that play a crucial role in the repair of DNA
damage induced by ultraviolet (UV) radiation.[1][2] These enzymes specifically recognize and
repair cyclobutane pyrimidine dimers (CPDs) and pyrimidine-pyrimidone (6-4) photoproducts,
which are major mutagenic and cytotoxic lesions.[3][4] The repair mechanism is a light-
dependent process known as photoreactivation.[1][2] DNA photolyases contain a catalytic
flavin adenine dinucleotide (FAD) cofactor, which, in its fully reduced form (FADH-), can donate
an electron to the DNA lesion upon excitation by light, leading to the cleavage of the dimer and
restoration of the original bases.[5][6]

To enhance the efficiency of light absorption, many photolyases utilize an additional light-
harvesting cofactor, or "antenna."[3][7] Coenzyme F420, and its precursor 8-hydroxy-5-
deazariboflavin (8-HDF or Fo), serve as such an antenna in a variety of photolyases.[7] This
deazaflavin cofactor possesses a strong absorption maximum around 420 nm, allowing it to
efficiently capture photons from the blue light spectrum and transfer the excitation energy to the
catalytic FAD cofactor.[3][8] This energy transfer significantly increases the rate of DNA repair,
especially under low-light conditions.

The following application notes and protocols provide a detailed framework for assaying the
activity of DNA photolyases that utilize Coenzyme F420 as a light-harvesting cofactor. These
methods are essential for characterizing the enzymatic properties of novel photolyases,
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screening for inhibitors or enhancers of their activity, and for quality control in the production of
photolyase-based therapeutic agents.

Principle of the Assay

The activity of a Coenzyme F420-dependent DNA photolyase is determined by measuring the
rate of repair of a specific DNA lesion, typically a cyclobutane pyrimidine dimer (CPD), within a
defined oligonucleotide substrate. The assay involves the following key steps:

o Preparation of a CPD-containing DNA substrate: A synthetic oligonucleotide containing a
site-specific CPD is used as the substrate for the photolyase.

e Enzymatic reaction: The purified DNA photolyase is incubated with the CPD-containing
substrate in the presence of Coenzyme F420 and the catalytic cofactor FAD.

o Photoreactivation: The reaction mixture is exposed to a light source with a wavelength that
excites Coenzyme F420 (approximately 420 nm).

» Quantification of repair: The amount of repaired (lesion-free) oligonucleotide is quantified
over time. A common and robust method for this quantification is High-Performance Liquid
Chromatography (HPLC), which can separate the repaired and unrepaired DNA strands.[5]

[9]

Signaling Pathway of Coenzyme F420-Dependent DNA
Photorepair

The following diagram illustrates the mechanism of light harvesting by Coenzyme F420 and
subsequent energy transfer to the catalytic FAD cofactor for DNA repair.
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Caption: Coenzyme F420-mediated DNA photorepair pathway.

Experimental Workflow

The general workflow for assaying DNA photolyase activity using Coenzyme F420 is depicted
below.
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Caption: Workflow for DNA photolyase activity assay.
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Experimental Protocols
Protocol 1: Preparation of Reagents

e CPD-Containing Oligonucleotide Substrate:

o

Synthesize or purchase a short oligonucleotide (e.g., 20-30 bases) containing a site-
specific cis-syn cyclobutane pyrimidine dimer (T<>T).

o

Purify the oligonucleotide by HPLC to ensure homogeneity.

[¢]

Determine the concentration of the oligonucleotide by UV-Vis spectrophotometry at 260
nm.

[¢]

Prepare a stock solution (e.g., 100 uM) in nuclease-free water and store at -20°C.

o DNA Photolyase:

o Express and purify the DNA photolyase of interest using standard protein purification
techniques (e.qg., affinity chromatography).

o Determine the protein concentration using a Bradford assay or by measuring absorbance
at 280 nm with the appropriate extinction coefficient.

o Store the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NacCl,
1 mM DTT, 10% glycerol) at -80°C in small aliquots.

e Coenzyme F420 and FAD:

o Coenzyme F420 can be purified from natural sources or produced recombinantly. Its
precursor, 8-HDF (Fo), can also be used.

o Prepare a stock solution of Coenzyme F420 (e.g., 1 mM) in a suitable buffer (e.g., 50 mM
Tris-HCI pH 7.5). Due to its light sensitivity, handle Coenzyme F420 solutions in the dark
or under dim light.

o Prepare a stock solution of FAD (e.g., 10 mM) in nuclease-free water.

o Store both cofactor solutions at -20°C in the dark.
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e Reaction Buffer (10X):

o Prepare a 10X reaction buffer containing:

500 mM Tris-HCI, pH 7.5

1 M NacCl

10 mM DTT

50 mM MgClz

o Filter-sterilize the buffer and store at 4°C.

Protocol 2: DNA Photolyase Activity Assay

o Reaction Setup:

o On ice, prepare the following reaction mixture in a microcentrifuge tube (final volume, e.g.,
50 pL):

5 uL 10X Reaction Buffer

5 pL CPD-containing oligonucleotide (10 pM final concentration)

1 pL Coenzyme F420 (20 puM final concentration)

0.5 pL FAD (10 uM final concentration)

X UL DNA Photolyase (e.g., 1 uM final concentration)

Nuclease-free water to 50 pL
o Prepare a "no enzyme" control and a "dark" control (wrapped in aluminum foil).
e Pre-incubation:

o Incubate the reaction mixtures in the dark at room temperature for 15 minutes to allow for
the binding of the photolyase to the CPD-containing substrate.
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¢ Photoreactivation:

o Place the reaction tubes in a temperature-controlled holder (e.g., 25°C) and illuminate
them with a light source emitting at approximately 420 nm (e.g., a 420 nm LED array).

o At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a 10 pL aliquot from
each reaction and immediately quench the reaction by adding it to 10 pyL of a quenching
solution (e.g., 0.5% SDS, 20 mM EDTA) and heating to 95°C for 5 minutes.

o Sample Preparation for HPLC:
o After the time course is complete, cool the quenched samples on ice.

o If necessary, precipitate the DNA by adding 3 volumes of cold ethanol and 1/10 volume of
3 M sodium acetate, incubating at -20°C for 1 hour, and centrifuging at high speed.
Resuspend the DNA pellet in a suitable volume of nuclease-free water.

Protocol 3: HPLC Analysis of DNA Repair

e HPLC System:

o Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to
260 nm.

e Mobile Phase:
o Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
o Mobile Phase B: Acetonitrile

o Create a gradient to separate the repaired and unrepaired oligonucleotides (e.g., a linear
gradient from 5% to 20% Mobile Phase B over 30 minutes).

e Analysis:

o Inject the prepared samples onto the HPLC column.
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o The repaired (unmodified) oligonucleotide will typically have a different retention time than

the CPD-containing (unrepaired) oligonucleotide.

o Integrate the peak areas for both the repaired and unrepaired species at each time point.

o Data Analysis:

o Calculate the percentage of repaired DNA at each time point using the following formula:

% Repaired = (Area of Repaired Peak / (Area of Repaired Peak + Area of Unrepaired

Peak)) * 100

o Plot the percentage of repaired DNA as a function of time.

o The initial rate of the reaction can be determined from the linear portion of the curve.

o The turnover number (k_cat) can be calculated if the enzyme concentration is known.

Data Presentation
Table 1: Hypothetical Kinetic Parameters of a DNA
Photolyase in the Presence and Absence of Coenzyme

E420
. Apparent K_m for Apparent V_max Turnover Number

Condition ) )
CPD-DNA (nM) (nM/min) (k_cat) (min~?)

Without Coenzyme
150 50 0.5

F420

With Coenzyme F420
145 250 2.5

(20 p™m)

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending

on the specific enzyme, substrate, and reaction conditions.

Table 2: Example of a Time-Course Experiment for DNA

Repair

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. . % Repaired DNA (Without % Repaired DNA (With
Time (minutes)

F420) F420)
0 0 0

2 5 20

5 12 45

10 22 75

20 38 95

30 50 98

This data can be used to plot reaction progress curves and determine initial reaction rates. An

example of a reported turnover rate for E. coli DNA photolyase is 2.4 dimers repaired per

photolyase molecule per minute.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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